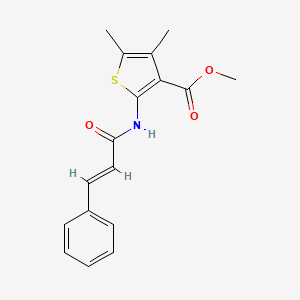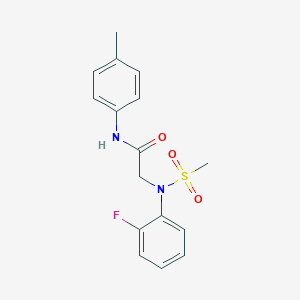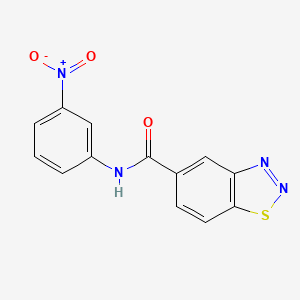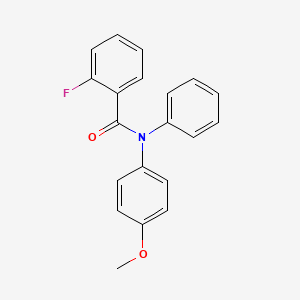
methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MCDT, is a chemical compound that belongs to the class of thiophene carboxylic acid esters. MCDT has been widely studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate exerts its biological activities by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate reduces the production of prostaglandins, thereby reducing inflammation. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been reported to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
实验室实验的优点和局限性
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate in lab experiments. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is relatively expensive compared to other compounds, which may limit its use in certain experiments. Furthermore, the mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. One area of research could focus on elucidating the mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. Understanding the mechanism of action could lead to the development of more potent and selective inhibitors of COX-2. Another area of research could focus on the development of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate derivatives with improved biological activity. Finally, research could focus on the development of new applications for methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate in fields such as material science and organic synthesis.
合成方法
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through a multistep process starting from 2,4-dimethylthiophene. The first step involves the acylation of 2,4-dimethylthiophene with cinnamoyl chloride in the presence of a base such as triethylamine to form 2-(cinnamoylamino)-4,5-dimethylthiophene. The second step involves the esterification of the amine group with methyl 3-bromopropionate in the presence of a base such as potassium carbonate to form methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. The overall yield of the synthesis method is around 50%.
科学研究应用
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been reported to exhibit anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
属性
IUPAC Name |
methyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11-12(2)22-16(15(11)17(20)21-3)18-14(19)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZOHQXAVCXVFG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5-dimethyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)



![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)

![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
